
3-(2-Methylphenyl)azetidin-3-ol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-(2-Methylphenyl)azetidin-3-ol, azetidines in general can be synthesized through various methods. For instance, new azetidine and oxetane amino acid derivatives can be prepared through aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the radical mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones .Scientific Research Applications
Synthesis and Potential Applications
Synthesis Techniques and Chemical Space Expansion : The compound 3-(2-Methylphenyl)azetidin-3-ol, as part of the azetidine and iminosugar families, has been synthesized from D-glucose derivatives, showcasing its potential for diverse chemical space exploration. The synthesis involves an intramolecular Mitsunobu reaction, indicating its utility in glycosidase inhibitory activities, particularly against amyloglucosidase from Aspergillus niger (Lawande et al., 2015). This highlights its relevance in drug design and discovery, especially in the development of new motifs for pharmaceutical applications.
Anticancer and Antitubercular Activities : Azetidin-2-one derivatives have shown promise in anticancer and antitubercular activities. For instance, certain azetidin-2-one compounds demonstrated significant cytotoxic activity in cancer cell lines and inhibited the polymerization of isolated tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Similarly, novel azetidin-2-one analogues were synthesized and exhibited in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting their utility in designing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Neuroprotective Agent Development : A specific azetidin-3-ol derivative, T-817MA, has been studied for its neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease. This compound showed potential in inhibiting oxidative stress and nitric oxide-induced neurotoxicity, providing a basis for future research into treatments for neurodegenerative disorders (Kawasaki et al., 2008).
Antibacterial and Antifungal Derivatives : Azetidin-2-one derivatives have been evaluated for their antimicrobial properties, with several compounds showing activity against a range of bacterial and fungal strains. This underscores their potential in developing novel antimicrobial agents that can address the growing concern of drug-resistant pathogens (Patel & Patel, 2017).
Synthesis Optimization for Industrial Applications : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, emphasizes the practical aspects of azetidine derivatives in industrial processes. This optimized synthesis process highlights the compound's significance in the economical production of azetidin-3-ol hydrochloride, used in various pharmaceutical applications (Reddy et al., 2011).
Properties
IUPAC Name |
3-(2-methylphenyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOTKUTFXJJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


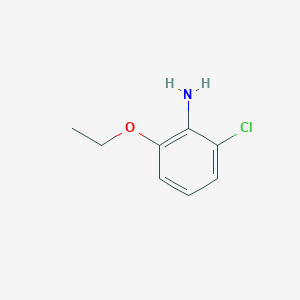
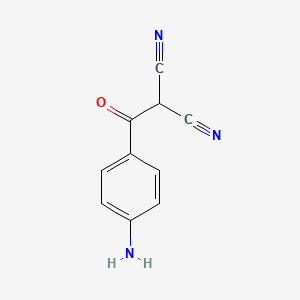
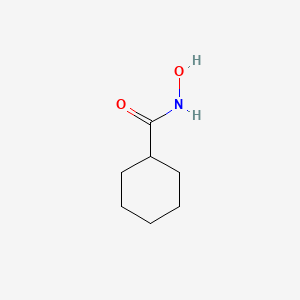
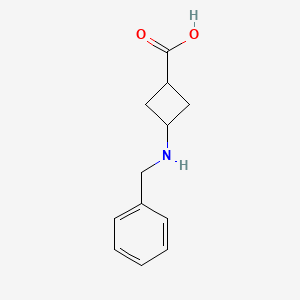
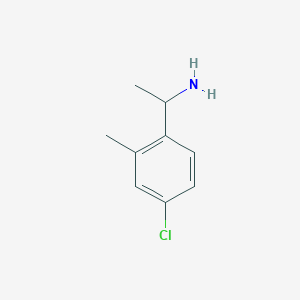
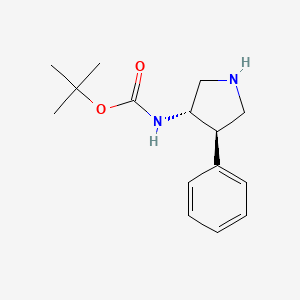
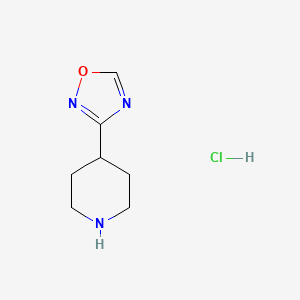
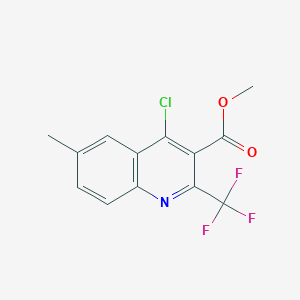

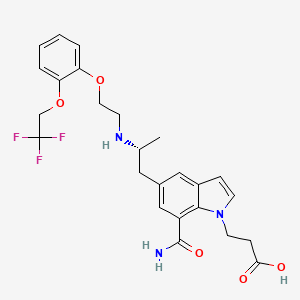


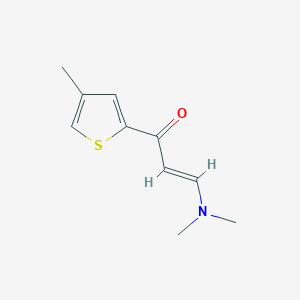
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)
